ATSP-7041

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C87H125N17O21 |

|---|---|

Peso molecular |

1745.0 g/mol |

Nombre IUPAC |

3-[(2S,5S,8S,11S,14S,17S,20S,24E,32R)-32-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-20-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]-14-(3-amino-3-oxopropyl)-17-(cyclobutylmethyl)-5-[(4-hydroxyphenyl)methyl]-8-(1H-indol-3-ylmethyl)-11,20,32-trimethyl-3,6,9,12,15,18,33-heptaoxo-1,4,7,10,13,16,19-heptazacyclotritriacont-24-en-2-yl]propanoic acid |

InChI |

InChI=1S/C87H125N17O21/c1-48(2)41-63(94-53(7)107)79(119)102-71(52(6)106)83(123)99-66(42-54-25-18-17-19-26-54)82(122)104-86(8)39-22-15-13-11-10-12-14-16-23-40-87(9,85(125)101-68(47-105)80(120)93-50(4)73(113)91-49(3)72(89)112)103-81(121)65(43-55-27-24-28-55)97-75(115)61(35-37-69(88)109)95-74(114)51(5)92-77(117)67(45-57-46-90-60-30-21-20-29-59(57)60)98-78(118)64(44-56-31-33-58(108)34-32-56)96-76(116)62(100-84(86)124)36-38-70(110)111/h12,14,17-21,25-26,29-34,46,48-52,55,61-68,71,90,105-106,108H,10-11,13,15-16,22-24,27-28,35-45,47H2,1-9H3,(H2,88,109)(H2,89,112)(H,91,113)(H,92,117)(H,93,120)(H,94,107)(H,95,114)(H,96,116)(H,97,115)(H,98,118)(H,99,123)(H,100,124)(H,101,125)(H,102,119)(H,103,121)(H,104,122)(H,110,111)/b14-12+/t49-,50-,51-,52+,61-,62-,63-,64-,65-,66-,67-,68-,71-,86+,87-/m0/s1 |

Clave InChI |

UEOCESQEOWHKDQ-HMWZRHKHSA-N |

SMILES isomérico |

C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@](CCC/C=C/CCCCCC[C@@](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)CCC(=O)O)(C)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)C)(C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N)CC6CCC6)CCC(=O)N |

SMILES canónico |

CC1C(=O)NC(C(=O)NC(C(=O)NC(CCCC=CCCCCCCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)CCC(=O)O)(C)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C)(C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(C)C(=O)N)CC6CCC6)CCC(=O)N |

Origen del producto |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of ATSP-7041 in p53 Activation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action for ATSP-7041, a stapled α-helical peptide, in the activation of the p53 tumor suppressor pathway. The content herein is curated for professionals in the fields of oncology research and drug development, offering detailed experimental insights and quantitative data.

Core Mechanism of Action: Dual Inhibition of MDM2 and MDMX

This compound is a synthetic, cell-penetrating stapled α-helical peptide designed to reactivate the p53 tumor suppressor pathway.[1] Its primary mechanism of action is the dual inhibition of two key negative regulators of p53: Mouse double minute 2 homolog (MDM2) and Mouse double minute X homolog (MDMX).[2][3] In many cancers with wild-type p53, the tumor-suppressive functions of p53 are abrogated by the overexpression of MDM2 and/or MDMX.[4]

This compound mimics the p53 α-helix, enabling it to bind with high affinity to the p53-binding pockets of both MDM2 and MDMX.[2] This competitive binding disrupts the protein-protein interactions between p53 and its negative regulators. The sequestration of MDM2 and MDMX by this compound leads to the stabilization and accumulation of p53, subsequently triggering the transcription of p53 target genes responsible for cell cycle arrest and apoptosis.[3][5]

Quantitative Data: Binding Affinities and Cellular Activity

The efficacy of this compound has been quantified through various biophysical and cellular assays. The following tables summarize the key quantitative data available for this compound.

| Target Protein | Binding Affinity (Ki, nM) | Assay Method |

| MDM2 | 19 ± 2 | Fluorescence Polarization |

| MDMX | 45 ± 5 | Fluorescence Polarization |

| Cell Line | p53 Status | IC50 (µM) | Assay Method |

| SJSA-1 (osteosarcoma) | Wild-Type | 0.8 ± 0.1 | MTT Assay |

| MCF-7 (breast cancer) | Wild-Type | 1.2 ± 0.2 | MTT Assay |

| RKO (colon cancer) | Wild-Type | 1.5 ± 0.3 | MTT Assay |

| HCT116 (colon cancer) | Wild-Type | 1.8 ± 0.2 | MTT Assay |

| MDA-MB-435 (melanoma) | Mutant | > 50 | MTT Assay |

| SW480 (colon cancer) | Mutant | > 50 | MTT Assay |

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

Fluorescence Polarization Assay for Binding Affinity

This assay was utilized to determine the binding affinity of this compound to MDM2 and MDMX.

Protocol:

-

Reagents: Recombinant human MDM2 and MDMX proteins, a fluorescein-labeled p53-derived peptide (FAM-p53), and this compound.

-

Procedure:

-

A constant concentration of the FAM-p53 peptide is incubated with varying concentrations of MDM2 or MDMX protein in a buffer solution.

-

This compound is then titrated into the mixture.

-

The fluorescence polarization of the solution is measured at each concentration of this compound.

-

The decrease in fluorescence polarization, indicating the displacement of the FAM-p53 peptide from MDM2/MDMX by this compound, is used to calculate the inhibition constant (Ki).

-

Western Blot Analysis for Protein Expression

Western blotting was employed to assess the impact of this compound on the protein levels of p53 and its downstream targets.

Protocol:

-

Cell Culture and Treatment: Cancer cell lines (e.g., SJSA-1, MCF-7) were cultured to logarithmic phase and treated with varying concentrations of this compound or a vehicle control for 24 hours.

-

Lysis: Cells were harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates was determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane was blocked and then incubated with primary antibodies against p53, p21, MDM2, and a loading control (e.g., β-actin).

-

Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

MTT Assay for Cell Viability

The MTT assay was used to evaluate the effect of this compound on the viability of cancer cell lines.

Protocol:

-

Cell Seeding: Cells were seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: The cells were treated with a serial dilution of this compound for 72 hours.

-

MTT Addition: MTT reagent was added to each well and incubated for 4 hours to allow the formation of formazan crystals.

-

Solubilization: The formazan crystals were dissolved in a solubilization buffer (e.g., DMSO).

-

Absorbance Measurement: The absorbance at 570 nm was measured using a microplate reader.

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) was calculated by plotting the percentage of cell viability against the log concentration of this compound.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway of p53 activation by this compound and the general experimental workflows.

Caption: Mechanism of this compound in p53 activation.

Caption: Western Blot experimental workflow.

Caption: MTT Assay experimental workflow.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Stapled α-helical peptide drug development: a potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stapled α−helical peptide drug development: A potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Data: this compound as first-in-class p53 pathway re-activator for solid/ hematologic cancers | EurekAlert! [eurekalert.org]

- 5. researchgate.net [researchgate.net]

The Architecture of a Dual-Targeting Stapled Peptide: A Technical Overview of ATSP-7041

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the structure and function of ATSP-7041, a potent, cell-penetrating stapled peptide designed to reactivate the p53 tumor suppressor pathway. By dually inhibiting the oncoproteins MDM2 and MDMX, this compound represents a significant advancement in the field of peptide-based cancer therapeutics. This document details the molecular structure, mechanism of action, and key experimental data supporting its preclinical development, offering valuable insights for researchers in oncology and peptide drug design.

Molecular Structure and Composition

This compound is a synthetic, α-helical stapled peptide. The process of "stapling" involves chemically linking the side chains of two amino acids within the peptide sequence to create a rigid, helical conformation. This structural reinforcement enhances the peptide's binding affinity to its targets, improves its resistance to proteolytic degradation, and facilitates its entry into cells.

1.1. Amino Acid Sequence and Staple:

The primary sequence of this compound is derived from the p53 N-terminal transactivation domain, which is the natural binding site for MDM2 and MDMX. The sequence is:

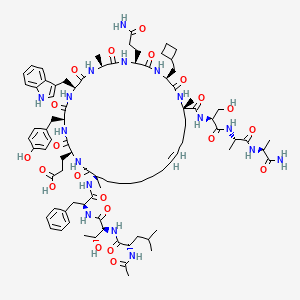

Ac-Leu-Thr-Phe-{R8}-Glu-Tyr-Trp-Ala-Gln-Ala-{S5}-Ser-Ala-Ala-NH2 [1]

The hydrocarbon staple in this compound is formed by an all-hydrocarbon linker connecting two non-natural amino acids, designated as {R8} and {S5}. These represent (R)-2-(7'-octenyl)alanine and (S)-2-(4'-pentenyl)alanine, respectively.[1] This linkage spans one turn of the α-helix, creating a macrocycle that locks the peptide into its bioactive conformation.

1.2. Three-Dimensional Structure:

Circular dichroism (CD) spectroscopy has confirmed that this compound possesses a high degree of α-helicity in solution.[2] This pre-configured helical structure is crucial for its high-affinity binding to the complementary helical grooves on the surfaces of MDM2 and MDMX. The hydrocarbon staple itself has been shown to make direct, favorable contacts with the target proteins, contributing to the overall binding affinity.[3] A high-resolution (1.7 Å) X-ray crystal structure of this compound in complex with MDMX has elucidated the precise molecular interactions, revealing key contacts between the peptide's amino acid side chains and the target protein.[3]

Mechanism of Action: Reactivating the p53 Pathway

This compound functions as a potent dual inhibitor of both MDM2 and MDMX, two key negative regulators of the p53 tumor suppressor protein. In many cancers, MDM2 and/or MDMX are overexpressed, leading to the inactivation of p53 and allowing cancer cells to evade apoptosis and proliferate uncontrollably.

By binding to the p53-binding pocket on both MDM2 and MDMX with high affinity, this compound effectively blocks the p53-MDM2 and p53-MDMX interactions.[2][3] This disruption liberates p53 from its negative regulators, leading to its stabilization and accumulation in the cell nucleus. Activated p53 can then resume its function as a transcription factor, inducing the expression of target genes that lead to cell cycle arrest and apoptosis.

Quantitative Data

The preclinical evaluation of this compound has generated a substantial amount of quantitative data, highlighting its potency and selectivity.

Table 1: Binding Affinity of this compound to MDM2 and MDMX

| Target Protein | Binding Affinity (Kd, nM) |

| MDM2 | 8 |

| MDMX | 12.7 |

Data obtained from fluorescence polarization assays.[2]

Table 2: In Vitro Cellular Activity of this compound in p53 Wild-Type Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| SJSA-1 | Osteosarcoma | 0.5 |

| MCF-7 | Breast Cancer | 0.3 |

| RKO | Colon Carcinoma | Not explicitly quantified |

| HCT116 | Colon Carcinoma | Not explicitly quantified |

IC50 values determined by MTT cell viability assays after 72-hour treatment.[4]

Table 3: Pharmacokinetic Properties of this compound

| Species | Dose (mg/kg, i.v.) | T1/2 (h) | Cmax (µg/mL) | AUC (µg·h/mL) |

| Mouse | 15 | 1.5 | 10.2 | 11.4 |

| Rat | 5 | 2.9 | 4.5 | 8.7 |

| Monkey | 0.5 | 18.3 | 0.8 | 10.9 |

Pharmacokinetic parameters were determined following a single intravenous administration.[5]

Experimental Protocols

The characterization of this compound has involved a range of biophysical and cell-based assays. Below are summaries of the key experimental methodologies.

4.1. Fluorescence Polarization Assay (FPA) for Binding Affinity:

This assay is used to quantify the binding affinity of this compound to MDM2 and MDMX.

-

Principle: A fluorescently labeled peptide probe (e.g., FAM-labeled p53-derived peptide) is incubated with the target protein (MDM2 or MDMX). The binding of the small fluorescent probe to the larger protein results in a slower tumbling rate and an increase in the polarization of the emitted light. Unlabeled this compound is then titrated into the solution, displacing the fluorescent probe and causing a decrease in fluorescence polarization.

-

Protocol Outline:

-

A constant concentration of the fluorescent probe and the target protein are incubated in an appropriate buffer in a microplate.

-

Serial dilutions of this compound are added to the wells.

-

The plate is incubated to allow the binding to reach equilibrium.

-

Fluorescence polarization is measured using a plate reader with appropriate excitation and emission filters.

-

The data is fitted to a competitive binding model to determine the IC50, which is then converted to the dissociation constant (Kd).

-

4.2. Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis:

CD spectroscopy is employed to determine the α-helical content of this compound.

-

Principle: Chiral molecules, such as peptides with a defined secondary structure, absorb left- and right-circularly polarized light differently. The resulting CD spectrum in the far-UV region (190-250 nm) is characteristic of the peptide's secondary structure. α-helices typically show a strong positive peak around 192 nm and two negative peaks at approximately 208 and 222 nm.

-

Protocol Outline:

-

This compound is dissolved in an appropriate buffer (e.g., phosphate buffer at neutral pH).

-

The CD spectrum is recorded using a spectropolarimeter.

-

A blank spectrum of the buffer is also recorded and subtracted from the peptide spectrum.

-

The resulting spectrum is analyzed to estimate the percentage of α-helical content.

-

4.3. Co-Immunoprecipitation (Co-IP) for Target Engagement in Cells:

Co-IP is used to demonstrate that this compound can disrupt the interaction between p53 and MDM2/MDMX within cancer cells.

-

Protocol Outline:

-

Cancer cells (e.g., MCF-7) are treated with this compound or a vehicle control.

-

The cells are lysed to release the proteins.

-

An antibody specific for p53 is added to the cell lysate to immunoprecipitate p53 and any proteins bound to it.

-

The resulting protein complexes are captured on antibody-binding beads.

-

The beads are washed to remove non-specifically bound proteins.

-

The precipitated proteins are eluted and analyzed by Western blotting using antibodies against MDM2 and MDMX. A decrease in the amount of co-precipitated MDM2 and MDMX in the this compound-treated samples compared to the control indicates disruption of the interaction.

-

4.4. Cell Viability (MTT) Assay:

This assay measures the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

-

Protocol Outline:

-

Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

The cells are treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).

-

MTT reagent is added to each well and incubated. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance of the purple solution is measured using a microplate reader.

-

The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Stapled α−helical peptide drug development: A potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stapled α-helical peptide drug development: a potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Therapeutic Potential of ATSP-7041 in Oncology: A Technical Guide

An In-depth Analysis of a Stapled Peptide Dual Inhibitor of MDM2 and MDMX

ATSP-7041, a stapled α-helical peptide, has emerged as a promising therapeutic agent in oncology by targeting the p53 signaling pathway, a critical axis in cancer development and progression. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, preclinical efficacy, and the experimental methodologies supporting its investigation.

Core Mechanism of Action: Reactivating the p53 Tumor Suppressor

This compound functions as a potent dual inhibitor of both murine double minute 2 (MDM2) and MDMX (also known as MDM4), two key negative regulators of the p53 tumor suppressor protein.[1][2] In many cancers with wild-type p53, the overexpression of MDM2 and/or MDMX leads to the suppression of p53's tumor-suppressive functions, such as inducing cell-cycle arrest and apoptosis.[1][3] By binding to MDM2 and MDMX with high affinity, this compound disrupts their interaction with p53.[1][2] This frees p53 from negative regulation, leading to its stabilization and the activation of its downstream transcriptional targets, ultimately reactivating the p53 tumor suppressor pathway.[1][4]

Quantitative Preclinical Data

The preclinical efficacy of this compound has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Binding Affinity and Cellular Potency

| Target/Cell Line | Assay Type | Metric | Value | Reference |

| MDM2 | Binding Assay | Ki | 23 nM | [1] |

| MDMX | Binding Assay | Ki | 51 nM | [1] |

| SJSA-1 (Osteosarcoma, p53-WT, MDM2 amplified) | Cell Viability | IC50 | 0.8 µM (10% FBS) | [1] |

| MCF-7 (Breast Cancer, p53-WT, MDMX overexpressed) | Cell Viability | IC50 | Not specified | [1][5] |

| OATP1B1 | Inhibition Assay | IC50 | 0.81 µM | [6][7] |

FBS: Fetal Bovine Serum

Table 2: In Vivo Tumor Growth Inhibition in Xenograft Models

| Xenograft Model | Cancer Type | Treatment Regimen | Tumor Growth Inhibition (TGI) | Reference |

| SJSA-1 | Osteosarcoma | 15 mg/kg, i.v., qd for 2 weeks | 61% | [5] |

| SJSA-1 | Osteosarcoma | 30 mg/kg, i.v., qod for 2 weeks | 61% | |

| MCF-7 | Breast Cancer | 20 mg/kg, i.v., qod for 23 days | 63% | |

| MCF-7 | Breast Cancer | 30 mg/kg, i.v., qod for 23 days | 87% | [8] |

i.v.: intravenous; qd: every day; qod: every other day

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections outline the key experimental protocols used in the evaluation of this compound.

Cell-Based Assays

-

Objective: To assess the effect of this compound on the protein levels of p53 and its downstream targets.

-

Cell Lines: SJSA-1 and MCF-7 cells were used.[1]

-

Protocol:

-

Log-phase cells were incubated with this compound at concentrations of 1.25, 2.5, 5.0, or 10 µM, or with 10 µM Nutlin-3a (an MDM2-selective inhibitor) for 24 hours.[1]

-

Following treatment, cell lysates were prepared.

-

Proteins were separated by SDS-PAGE and transferred to a membrane.

-

The membrane was probed with primary antibodies against p53, p21, and MDM2, followed by incubation with appropriate secondary antibodies.

-

Protein bands were visualized using a chemiluminescence detection system.[1]

-

In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of this compound in animal models.

-

Animal Models: Athymic nude mice were used for the SJSA-1 model, while female BALB/c nude mice with estrogen supplementation were used for the MCF-7 model.[9]

-

Protocol:

-

For the SJSA-1 model, 5 x 10^6 cells were injected subcutaneously.[9]

-

For the MCF-7 model, tumors were established from estrogen-responsive cells.[9]

-

Once tumors reached a predetermined size, mice were randomized into treatment and vehicle control groups.

-

This compound was administered intravenously at the doses and schedules specified in Table 2.[5][8]

-

Tumor volumes were measured regularly using calipers throughout the study.[8]

-

Tumor Growth Inhibition (TGI) was calculated at the end of the study.

-

Pharmacokinetics and Cellular Penetration

A significant aspect of this compound's therapeutic potential lies in its favorable drug-like properties. It has been shown to efficiently penetrate cell membranes.[5][10] Studies using a fluorescently labeled version of this compound (FAM-ATSP-7041) confirmed its diffused intracellular localization.[1] Furthermore, this compound exhibits favorable pharmacokinetic properties, including broad tissue distribution and an extended half-life in blood and tissues, which supports the potential for convenient clinical dosing regimens.[6][10]

Future Directions and Clinical Relevance

This compound represents a proof-of-concept for stapled peptides as a therapeutic modality for inhibiting protein-protein interactions in cancer.[1][2] Its ability to dually inhibit MDM2 and MDMX offers a potential advantage over MDM2-selective inhibitors, particularly in tumors where MDMX is overexpressed.[1][5] An analog of this compound, ALRN-6924, has advanced into clinical trials, underscoring the clinical potential of this class of compounds.[6] Further research is warranted to explore the full therapeutic window of this compound and its analogs, both as a monotherapy and in combination with other anti-cancer agents. The combination of this compound with the BCL-2 family inhibitor ABT-263 (navitoclax) has shown synergistic effects in diffuse large B-cell lymphoma (DLBCL) in vitro, although it was associated with in vivo toxicity, suggesting the need for targeted delivery systems.[11]

References

- 1. Stapled α−helical peptide drug development: A potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stapled α-helical peptide drug development: a potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Identification of the Stapled α-Helical Peptide this compound as a Substrate and Strong Inhibitor of OATP1B1 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pnas.org [pnas.org]

- 10. Data: this compound as first-in-class p53 pathway re-activator for solid/ hematologic cancers | EurekAlert! [eurekalert.org]

- 11. knowledge.uchicago.edu [knowledge.uchicago.edu]

The Pharmacokinetic Profile of ATSP-7041: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

ATSP-7041 is a stapled α-helical peptide that has demonstrated significant potential as a therapeutic agent through its novel mechanism of action. As a dual inhibitor of Murine Double Minute 2 (MDM2) and Murine Double Minute X (MDMX), this compound reactivates the p53 tumor suppressor pathway, a critical regulator of cell cycle arrest and apoptosis that is often dysregulated in cancer.[1][2][3] This technical guide provides a comprehensive overview of the pharmacokinetic properties of this compound, presenting key data, experimental methodologies, and a visualization of its signaling pathway to support ongoing research and development efforts.

Core Pharmacokinetic Parameters

This compound exhibits favorable pharmacokinetic properties, characterized by a durable plasma half-life that extends in higher species, suggesting the potential for convenient clinical dosing regimens.[1][4] The compound has been shown to possess drug-like qualities that support its development as a therapeutic candidate.[4]

Table 1: In Vivo Pharmacokinetic Parameters of this compound

| Species | Half-life (t½) | Clearance (CL) | Route of Administration | Dosing |

| Mouse | ~1.5 hours[1][5] | 43.5 - 52.2 mL/h/kg[1] | Intravenous (i.v.) | 15, 20, 30 mg/kg[6] |

| Rat | ~2.1 hours[1] | 6.1 - 12.5 mL/h/kg[1] | Intravenous (i.v.) | 5, 20, 60 mg/kg[6] |

| Monkey | ~18.3 hours[1][5] | 11.5 mL/h/kg[1] | Intravenous (i.v.) | 0.5 mg/kg[6] |

Absorption and Distribution

This compound has been shown to efficiently penetrate cell membranes, a critical attribute for targeting intracellular protein-protein interactions.[1][4][5] Studies utilizing a fluorescently labeled analog of this compound (FAM-ATSP-7041) have demonstrated its diffused intracellular localization.[1][5]

Quantitative whole-body autoradiography (QWBA) in rats using radiolabeled [3H]-ATSP-7041 revealed broad tissue distribution following intravenous administration.[1][7][8] The compound distributes extensively throughout the body, with notable concentrations in highly vascularized tissues.[1][7] Importantly, there was no evidence of accumulation in any specific subset of tissues, and distribution to the brain and central nervous system was limited.[1][7]

Metabolism and Excretion

This compound demonstrates metabolic stability. In vitro studies using human liver S9 fractions showed negligible metabolism of the compound.[9][10] Furthermore, it exhibited limited inhibition of major cytochrome P450 (CYP) enzymes, including CYP1A2, CYP2C9, CYP2C19, CYP3A4, and CYP2D6, suggesting a low potential for CYP-mediated drug-drug interactions.[9][10]

The primary route of elimination for this compound appears to be through hepatobiliary excretion.[9][11] Studies have identified this compound as a substrate for Organic Anion Transporting Polypeptides (OATPs), specifically OATP1B1.[9][12][13] This transporter-mediated uptake into hepatocytes likely contributes to its biliary clearance.[9]

Table 2: In Vitro Transporter Interactions of this compound

| Transporter | Interaction | IC50 Value |

| OATP1B1 | Substrate and Inhibitor[9][13] | 0.81 µM[9][11] |

| P-glycoprotein (P-gp) | Inhibitor[9][10] | Not specified |

| Breast Cancer Resistance Protein (BCRP) | Inhibitor[9][10] | Not specified |

Mechanism of Action: p53 Pathway Reactivation

This compound functions by disrupting the interaction between the tumor suppressor protein p53 and its negative regulators, MDM2 and MDMX.[1][3] In many cancers with wild-type p53, the overexpression of MDM2 and/or MDMX leads to the inhibition of p53's tumor-suppressive functions.[2] By binding with high affinity to both MDM2 and MDMX, this compound liberates p53 from this inhibition.[1][14] This reactivation of p53 leads to the transcription of downstream target genes, such as p21, which induces cell-cycle arrest and apoptosis in cancer cells.[1][5]

Experimental Protocols

Detailed experimental methodologies are crucial for the interpretation and replication of pharmacokinetic data. The following summarizes the key experimental designs employed in the characterization of this compound.

In Vivo Pharmacokinetic Studies

-

Animal Models: Female nude mice, Sprague-Dawley rats, and cynomolgus monkeys were used for pharmacokinetic profiling.[1]

-

Administration: this compound was administered intravenously (i.v.).[1]

-

Sampling: For mice, a sparse sampling method was used, while serial sampling was employed for rats and monkeys.[6]

-

Analysis: Plasma concentrations of this compound were determined at various time points to calculate pharmacokinetic parameters such as half-life and clearance.

Tissue Distribution Studies

-

Methodology: Quantitative Whole-Body Autoradiography (QWBA) was performed in male Long-Evans rats.[1][7]

-

Radiolabeling: A tritiated form of this compound ([3H]-ATSP-7041) was used.[1][7]

-

Administration: A single intravenous dose of [3H]-ATSP-7041 was administered.[1][7]

-

Analysis: Whole-body autoradioluminograms were generated at different time points post-dose to visualize the distribution of radioactivity in various tissues.[1][7]

In Vitro Metabolism and Transporter Assays

-

Metabolic Stability: The metabolic stability of this compound was assessed in human liver S9 fractions.[9][10]

-

CYP Inhibition: The inhibitory potential of this compound against major CYP450 enzymes was evaluated in yeast microsomes or S9 fractions.[9][10]

-

Transporter Interaction:

-

Uptake Studies: HEK293 cells overexpressing specific transporters (e.g., OATP1B1) were used to investigate this compound as a potential substrate.[9][11]

-

Inhibition Studies: The inhibitory effect of this compound on transporter activity (OATPs, P-gp, BCRP) was determined using reversed membrane vesicles or transporter-expressing cells with known substrates.[9][10]

-

References

- 1. Stapled α−helical peptide drug development: A potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bridging the gap [soci.org]

- 3. benchchem.com [benchchem.com]

- 4. Data: this compound as first-in-class p53 pathway re-activator for solid/ hematologic cancers | EurekAlert! [eurekalert.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pnas.org [pnas.org]

- 9. mdpi.com [mdpi.com]

- 10. Identification of the Stapled α-Helical Peptide this compound as a Substrate and Strong Inhibitor of OATP1B1 In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of the Stapled α-Helical Peptide this compound as a Substrate and Strong Inhibitor of OATP1B1 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. rcsb.org [rcsb.org]

The Stapled Peptide ATSP-7041: A Potent Dual Inhibitor of MDM2 and MDMX for Reactivation of the p53 Tumor Suppressor Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The tumor suppressor protein p53 plays a critical role in preventing cancer formation, and its inactivation is a hallmark of many human cancers. A significant portion of tumors retain wild-type p53 but have its function abrogated by overexpression of its negative regulators, MDM2 and MDMX. ATSP-7041, a hydrocarbon-stapled α-helical peptide, has emerged as a powerful therapeutic candidate that reactivates the p53 pathway by dually inhibiting both MDM2 and MDMX. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

The p53 tumor suppressor protein is a transcription factor that responds to cellular stress by inducing cell cycle arrest, apoptosis, or senescence, thereby preventing the proliferation of damaged cells.[1] In many cancers, the p53 pathway is inactivated not by mutation of the TP53 gene itself, but by the overexpression of its primary negative regulators, MDM2 and MDMX (also known as HDM2 and HDMX in humans). Both MDM2 and MDMX bind to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and, in the case of MDM2, targeting it for proteasomal degradation.[1] While small-molecule inhibitors targeting the MDM2-p53 interaction have been developed, many are ineffective against MDMX, limiting their therapeutic potential in tumors where MDMX is overexpressed.[1]

This compound is a novel, potent, and selective dual inhibitor of both MDM2 and MDMX.[1][2] It is a stapled α-helical peptide, a class of molecules designed to mimic the helical structure of protein interaction domains with enhanced proteolytic resistance and cell permeability.[1][2] By simultaneously blocking the interaction of both MDM2 and MDMX with p53, this compound effectively reactivates the p53 tumor suppressor pathway, leading to p53-dependent tumor growth suppression.[1]

Mechanism of Action

This compound functions by competitively inhibiting the binding of p53 to the hydrophobic pockets of both MDM2 and MDMX.[1] This disruption of the p53-MDM2/MDMX complexes leads to the stabilization and accumulation of p53 protein in the nucleus.[1] Elevated nuclear p53 then acts as a transcription factor, upregulating the expression of its target genes, including the cyclin-dependent kinase inhibitor p21 (CDKN1A) and MDM2 itself (in a negative feedback loop).[1] The induction of p21 leads to cell cycle arrest, while the activation of other pro-apoptotic target genes can trigger programmed cell death.[1]

Figure 1: this compound Signaling Pathway.

Quantitative Data

Binding Affinity

This compound exhibits high, nanomolar binding affinity for both MDM2 and MDMX, as determined by a competitive fluorescence polarization assay.[1]

| Compound | Target | Ki (nM) |

| This compound | MDM2 | 3.9 ± 0.4 |

| MDMX | 9.3 ± 1.1 | |

| Nutlin-3a | MDM2 | 175 ± 25 |

| MDMX | > 50,000 |

Table 1: Binding affinities of this compound and Nutlin-3a to MDM2 and MDMX.[1]

In Vitro Efficacy: Cell Viability (IC50)

The anti-proliferative activity of this compound was assessed in various cancer cell lines using an MTT assay. The results demonstrate potent and selective activity against p53 wild-type (p53WT) cancer cell lines.[1]

| Cell Line | Cancer Type | p53 Status | IC50 (µM) |

| SJSA-1 | Osteosarcoma | WT (MDM2 amp) | 0.8 ± 0.1 |

| MCF-7 | Breast Cancer | WT (MDMX o/e) | 1.2 ± 0.2 |

| RKO | Colon Cancer | WT | 1.5 ± 0.3 |

| HCT116 | Colon Cancer | WT | 2.1 ± 0.4 |

| MDA-MB-435 | Melanoma | Mutant | > 30 |

| SW480 | Colon Cancer | Mutant | > 30 |

Table 2: In vitro cell viability (IC50) of this compound in various cancer cell lines.[1]

In Vivo Efficacy: Xenograft Models

This compound has demonstrated significant tumor growth inhibition in mouse xenograft models of human cancers.[1]

| Xenograft Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (%) |

| SJSA-1 (Osteosarcoma) | This compound (15 mg/kg, i.v.) | qd (daily) | 61 |

| This compound (30 mg/kg, i.v.) | qod (every other day) | 61 | |

| MCF-7 (Breast Cancer) | This compound (20 mg/kg, i.v.) | qod | 63 |

| This compound (30 mg/kg, i.v.) | qod | 87 |

Table 3: In vivo efficacy of this compound in human cancer xenograft models.[1]

Pharmacokinetic Properties

Pharmacokinetic studies in mice have shown that this compound possesses favorable drug-like properties.[1]

| Parameter | Value |

| Half-life (t½) | ~5 hours |

| Clearance (CL) | ~1.5 L/h/kg |

| Volume of Distribution (Vd) | ~1.2 L/kg |

Table 4: Pharmacokinetic parameters of this compound in mice.[1]

Experimental Protocols

Fluorescence Polarization Assay for Binding Affinity

This protocol details the measurement of the binding affinity of this compound to MDM2 and MDMX.

Materials:

-

Recombinant human MDM2 and MDMX protein

-

Fluorescein-labeled p53-derived peptide (tracer)

-

This compound

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

384-well black plates

-

Fluorescence polarization plate reader

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 384-well plate, add a fixed concentration of the tracer peptide and a fixed concentration of either MDM2 or MDMX protein to each well.

-

Add the serially diluted this compound to the wells.

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for fluorescein.

-

Calculate the Ki values by fitting the data to a competitive binding equation.

Figure 2: Fluorescence Polarization Assay Workflow.

MTT Cell Viability Assay

This protocol describes the determination of the IC50 values of this compound in cancer cell lines.

Materials:

-

Cancer cell lines (e.g., SJSA-1, MCF-7)

-

Cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for 72 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 values by plotting the percentage of cell viability against the log concentration of this compound.

Co-Immunoprecipitation and Western Blotting

This protocol is for assessing the disruption of the p53-MDM2/MDMX interaction in cells treated with this compound.

Materials:

-

Cancer cells (e.g., MCF-7)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Anti-p53 antibody for immunoprecipitation

-

Protein A/G agarose beads

-

Anti-MDM2 and anti-MDMX antibodies for Western blotting

-

SDS-PAGE gels and blotting equipment

-

Chemiluminescence detection reagents

Procedure:

-

Treat cells with this compound or vehicle control for the desired time.

-

Lyse the cells and pre-clear the lysate with protein A/G beads.

-

Immunoprecipitate p53 by incubating the lysate with an anti-p53 antibody overnight, followed by incubation with protein A/G beads.

-

Wash the beads and elute the protein complexes.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with anti-MDM2 and anti-MDMX antibodies.

-

Detect the protein bands using a chemiluminescence imaging system.

Figure 3: Co-Immunoprecipitation and Western Blotting Workflow.

Animal Xenograft Studies

This protocol outlines the in vivo evaluation of this compound's anti-tumor efficacy.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cell line (e.g., SJSA-1)

-

This compound formulation for injection

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject cancer cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control according to the desired dosing schedule (e.g., daily or every other day via intravenous injection).

-

Measure tumor volume with calipers every 2-3 days.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).

-

Calculate tumor growth inhibition.

Conclusion

This compound represents a significant advancement in the development of p53-reactivating cancer therapies. Its ability to dually inhibit both MDM2 and MDMX provides a more comprehensive blockade of p53 suppression compared to MDM2-selective inhibitors. The potent in vitro and in vivo efficacy, coupled with favorable pharmacokinetic properties, underscores the therapeutic potential of this compound and the stapled peptide platform. This technical guide provides researchers and drug developers with the foundational knowledge and experimental framework to further investigate and advance this promising class of anti-cancer agents.

References

The Discovery and Development of ATSP-7041: A Stapled Peptide Dual Inhibitor of MDM2 and MDMX

An In-depth Technical Guide

This whitepaper provides a comprehensive technical overview of the discovery and development of ATSP-7041, a potent and selective stapled α-helical peptide designed to reactivate the p53 tumor suppressor pathway. By dually inhibiting the key negative regulators of p53, MDM2 and MDMX, this compound represents a promising therapeutic strategy for a wide range of cancers that retain wild-type p53. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the molecule's mechanism of action, preclinical data, and the experimental methodologies employed in its evaluation.

Introduction: Targeting the p53 Pathway

The tumor suppressor protein p53 plays a crucial role in maintaining genomic integrity by inducing cell-cycle arrest and apoptosis in response to cellular stress.[1] In a significant percentage of human cancers, the p53 pathway is inactivated not by mutation of the p53 gene itself, but through the overexpression of its negative regulators, MDM2 and MDMX.[2] These proteins bind to p53, targeting it for degradation and inhibiting its transcriptional activity. Consequently, the development of agents that can disrupt the p53-MDM2/MDMX interactions has been a major focus of cancer research.

This compound emerged from the optimization of stapled α-helical peptides, a novel class of drugs designed to mimic the helical structure of natural peptides with enhanced stability and cell permeability.[1][2] It was developed as a potent dual inhibitor of both MDM2 and MDMX, offering a potential advantage over small-molecule inhibitors that often target only MDM2.[1][2]

Mechanism of Action: Restoring p53 Function

This compound is designed to mimic the p53 transactivation domain, enabling it to bind with high affinity to the p53-binding pockets of both MDM2 and MDMX.[1] This competitive binding displaces p53, leading to its stabilization and the activation of downstream p53 signaling. The reactivation of the p53 pathway ultimately results in cell-cycle arrest and apoptosis in cancer cells with wild-type p53.[1][3]

Quantitative Preclinical Data

The preclinical development of this compound involved extensive in vitro and in vivo studies to characterize its binding affinity, cellular activity, and pharmacokinetic properties. The following tables summarize the key quantitative data.

Table 1: In Vitro Binding Affinity of this compound

| Target | Binding Affinity (KD, nM) |

| MDM2 | 0.91 |

| MDMX | 2.31 |

| Data from Biacore studies.[1] |

Table 2: Cellular Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| SJSA-1 | Osteosarcoma | Submicromolar |

| MCF-7 | Breast Cancer | Submicromolar |

| Cell viability assays conducted in the presence of serum.[1] |

Table 3: Pharmacokinetic Parameters of this compound in Preclinical Models

| Species | Dose (mg/kg, i.v.) | Cmax (µM) | t1/2 (h) |

| Mouse | 15 | ~20 | ~4 |

| Rat | 5 | ~5 | ~6 |

| Cynomolgus Monkey | 0.5 | ~0.5 | ~8 |

| Data are approximate values derived from published pharmacokinetic profiles.[4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the evaluation of this compound.

Stapled Peptide Synthesis

This compound and its analogs were synthesized using solid-phase peptide synthesis on a rink amide resin. The key step in creating the "staple" involved the incorporation of two α-methyl-substituted amino acids with terminal olefin side chains. Ring-closing metathesis was then performed using a Grubbs ruthenium catalyst to form the hydrocarbon cross-link.[1] The peptides were subsequently cleaved from the resin, purified by reverse-phase high-performance liquid chromatography (HPLC), and their identity confirmed by mass spectrometry.

Biacore Surface Plasmon Resonance Assay

Binding kinetics of this compound to MDM2 and MDMX were determined using a Biacore instrument. Recombinant MDM2 or MDMX protein was immobilized on a sensor chip. Various concentrations of this compound were then flowed over the chip, and the association and dissociation rates were measured in real-time. The equilibrium dissociation constant (KD) was calculated from these rates.[1]

Cell Viability and Apoptosis Assays

The effect of this compound on cancer cell viability was assessed using assays such as the CellTiter-Glo Luminescent Cell Viability Assay. Cancer cell lines, including SJSA-1 and MCF-7, were seeded in 96-well plates and treated with increasing concentrations of this compound for a specified duration (e.g., 72 hours). Cell viability was measured by quantifying the ATP content, which is proportional to the number of viable cells.[1] Apoptosis was evaluated by methods such as Annexin V staining followed by flow cytometry.

Western Blotting

To assess the activation of the p53 pathway, cancer cells were treated with this compound for various time points. Cell lysates were then prepared, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against p53, p21, MDM2, and a loading control (e.g., actin). The protein bands were visualized using a chemiluminescence detection system.[1]

In Vivo Xenograft Studies

The anti-tumor efficacy of this compound was evaluated in mouse xenograft models. Human cancer cells (e.g., SJSA-1 or MCF-7) were implanted subcutaneously into immunodeficient mice. Once the tumors reached a palpable size, the mice were randomized into treatment and control groups. This compound was administered intravenously at various doses and schedules. Tumor volume was measured regularly with calipers. At the end of the study, tumors were excised for pharmacodynamic analysis (e.g., p21 mRNA levels by qRT-PCR).[1][4][5]

Experimental and Developmental Workflow

The discovery and development of this compound followed a structured workflow, from initial concept to preclinical validation.

Conclusion

This compound is a first-in-class, potent dual inhibitor of MDM2 and MDMX that effectively reactivates the p53 tumor suppressor pathway.[1][6] Preclinical studies have demonstrated its high binding affinity, on-target cellular activity, and robust anti-tumor efficacy in various cancer models.[1][3] The development of this compound highlights the potential of stapled peptide technology to address challenging intracellular protein-protein interaction targets in oncology. Further clinical investigation of molecules based on the this compound scaffold, such as ALRN-6924, will be crucial in determining the therapeutic utility of this approach in patients.[7]

References

- 1. Stapled α−helical peptide drug development: A potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Data: this compound as first-in-class p53 pathway re-activator for solid/ hematologic cancers | EurekAlert! [eurekalert.org]

- 3. Stapled α-helical peptide drug development: a potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pnas.org [pnas.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. mdpi.com [mdpi.com]

Biophysical Characterization of ATSP-7041 Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biophysical characterization of ATSP-7041, a potent stapled peptide inhibitor of the MDM2/MDMX-p53 protein-protein interaction. The following sections detail the binding affinity of this compound to its target proteins, the experimental methodologies used to determine these parameters, and the mechanism of action through which it exerts its anti-tumor effects.

Core Findings: High-Affinity Dual Inhibition

This compound is a stapled α-helical peptide designed to mimic the p53 α-helix, enabling it to bind to the p53-binding domains of both MDM2 and MDMX with high affinity.[1] This dual inhibitory action reactivates the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1] The biophysical properties of this compound, including its high helical stability and resistance to proteolytic degradation, contribute to its potent cellular activity.[1]

Quantitative Binding Data

The binding affinities of this compound for MDM2 and MDMX have been quantified using various biophysical techniques. A summary of these findings is presented in the table below.

| Target Protein | Binding Affinity (Ki) | Method | Reference |

| MDM2 | 0.9 nM | Fluorescence Polarization Assay | [1] |

| MDMX | 7 nM | Fluorescence Polarization Assay | [1] |

Experimental Methodologies

A comprehensive biophysical characterization of this compound binding has been achieved through a combination of techniques, including Fluorescence Polarization Assay, Surface Plasmon Resonance, and X-ray Crystallography.

Fluorescence Polarization Assay (FPA)

This assay is used to determine the binding affinity of this compound to MDM2 and MDMX in solution.

Principle: The assay measures the change in polarization of fluorescently labeled p53-derived peptide upon binding to the larger MDM2 or MDMX protein. Unlabeled this compound competes with the fluorescent peptide for binding, causing a decrease in polarization.

Experimental Protocol:

-

Reagents:

-

Recombinant human MDM2 (amino acids 1-125) and MDMX (amino acids 1-125) proteins.

-

A fluorescently labeled (e.g., with 5-FAM) p53-derived peptide (e.g., FAM-p5314-29).

-

This compound.

-

Assay Buffer: Phosphate-buffered saline (PBS) containing 0.1% bovine serum albumin (BSA).

-

-

Procedure:

-

A constant concentration of MDM2 or MDMX and the fluorescently labeled p53 peptide are incubated together in the assay buffer.

-

Serial dilutions of this compound are added to the mixture.

-

The reaction is allowed to equilibrate at room temperature.

-

Fluorescence polarization is measured using a suitable plate reader.

-

-

Data Analysis:

-

The IC50 value (the concentration of this compound that displaces 50% of the fluorescent peptide) is determined by fitting the data to a sigmoidal dose-response curve.

-

The Ki (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation.

-

Surface Plasmon Resonance (SPR)

SPR analysis provides real-time kinetic data on the association and dissociation of this compound with its target proteins.

Principle: SPR measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte (this compound) to a ligand (immobilized MDM2 or MDMX). This allows for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated.

Experimental Protocol:

-

Instrumentation: A Biacore instrument (e.g., Biacore T200).

-

Sensor Chip: A CM5 sensor chip is commonly used for amine coupling.

-

Ligand Immobilization:

-

Recombinant MDM2 or MDMX is immobilized on the sensor chip surface via standard amine coupling chemistry.

-

The surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

The protein is injected over the activated surface.

-

Remaining active sites are deactivated with ethanolamine.

-

-

Binding Analysis:

-

A series of concentrations of this compound in running buffer (e.g., HBS-EP+) are injected over the immobilized protein surface.

-

The association and dissociation phases are monitored in real-time.

-

-

Data Analysis:

-

The resulting sensorgrams are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the kinetic parameters (ka, kd, and KD).

-

X-ray Crystallography

This technique provides a high-resolution three-dimensional structure of this compound in complex with its target protein, revealing the molecular details of the interaction.

Principle: X-ray diffraction patterns from a crystal of the protein-ligand complex are used to calculate an electron density map, from which the atomic coordinates of the complex can be determined.

Experimental Protocol:

-

Protein Expression and Purification: Recombinant MDMX (humanized zebrafish MDMX, residues 15-106, with L46V/V95L mutations) is expressed and purified.

-

Complex Formation: Purified MDMX is incubated with an excess of this compound.

-

Crystallization: The MDMX/ATSP-7041 complex is crystallized using the vapor diffusion method. Crystals of the complex have been grown in solutions containing 15% (wt/vol) polyethylene glycol.

-

Data Collection and Structure Determination:

-

X-ray diffraction data are collected from the crystals.

-

The structure is solved by molecular replacement. The Protein Data Bank (PDB) ID for the crystal structure of this compound in complex with MDMX is 4N5T.

-

Signaling Pathway and Experimental Workflows

The interaction of this compound with MDM2 and MDMX initiates a signaling cascade that is crucial for its therapeutic effect. The experimental workflows for the key biophysical assays are also visualized below.

Caption: this compound Signaling Pathway.

Caption: Fluorescence Polarization Assay Workflow.

Caption: Surface Plasmon Resonance Workflow.

References

An In-depth Technical Guide to ATSP-7041 and its Interaction with p53 Negative Regulators

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ATSP-7041, a stapled α-helical peptide, and its mechanism of action as a dual inhibitor of the p53 negative regulators, MDM2 and MDMX. The document details the biochemical and cellular activity of this compound, outlines key experimental protocols for its evaluation, and visualizes its signaling pathway and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of oncology and drug development.

Introduction: The p53 Tumor Suppressor and Its Negative Regulators

The tumor suppressor protein p53 plays a pivotal role in maintaining genomic integrity by orchestrating cellular responses to various stress signals, including DNA damage, oncogene activation, and hypoxia. Activated p53 functions as a transcription factor, inducing the expression of genes involved in cell cycle arrest, apoptosis, and DNA repair, thereby preventing the proliferation of damaged cells.

In many cancers, the tumor-suppressive functions of wild-type p53 are abrogated by the overexpression of its primary negative regulators: Murine Double Minute 2 (MDM2) and Murine Double Minute X (MDMX). Both MDM2 and MDMX bind to the N-terminal transactivation domain of p53, effectively inhibiting its transcriptional activity. Furthermore, MDM2, an E3 ubiquitin ligase, targets p53 for proteasomal degradation. The dual inhibitory action of MDM2 and MDMX on p53 makes them attractive targets for cancer therapy.

This compound is a synthetically stabilized, α-helical peptide designed to mimic the p53 N-terminal helix, enabling it to bind with high affinity to the p53-binding pockets of both MDM2 and MDMX. By disrupting the p53-MDM2/MDMX interactions, this compound reactivates the p53 signaling pathway in cancer cells, leading to tumor growth inhibition.

This compound: Mechanism of Action

This compound is a potent dual inhibitor of MDM2 and MDMX. Its mechanism of action involves the following key steps:

-

Cellular Penetration: this compound is engineered to efficiently penetrate cell membranes to reach its intracellular targets.

-

Disruption of Protein-Protein Interactions: Once inside the cell, this compound competitively binds to the hydrophobic pockets of both MDM2 and MDMX, displacing p53. This disruption liberates p53 from its negative regulators.

-

p53 Stabilization and Activation: The release of p53 from MDM2-mediated degradation leads to its stabilization and accumulation in the nucleus.

-

Transcriptional Activation of p53 Target Genes: Activated p53 then transcriptionally upregulates its downstream target genes. This includes genes involved in cell cycle arrest, such as CDKN1A (encoding for p21), and apoptosis, such as PUMA and BAX.

-

Induction of Anti-tumor Effects: The activation of these downstream pathways ultimately leads to cell cycle arrest and/or apoptosis in cancer cells with wild-type p53.

Quantitative Data

The efficacy of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key findings.

Table 1: Biochemical Binding Affinities of this compound

| Target | Assay | Parameter | Value (nM) | Reference |

| MDM2 | Biacore | Kd | 0.91 | |

| MDMX | Biacore | Kd | 2.31 |

Table 2: Cellular Potency of this compound in p53 Wild-Type Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Parameter | Value (µM) | Reference |

| SJSA-1 | Osteosarcoma | Cell Viability | EC50 | Sub-micromolar | |

| MCF-7 | Breast Cancer | Cell Viability | EC50 | Sub-micromolar | |

| HCT116 | Colon Cancer | Cell Proliferation | EC50 | ~0.060 | |

| RKO | Colon Cancer | Cell Viability | EC50 | Sub-micromolar |

Signaling Pathway and Experimental Workflow Visualizations

This compound Signaling Pathway

Experimental Workflow for this compound Evaluation

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound.

Fluorescence Polarization (FP) Assay for Binding Affinity

This assay measures the binding of this compound to MDM2 or MDMX by competing with a fluorescently labeled p53-derived peptide.

Materials:

-

Recombinant human MDM2 or MDMX protein

-

Fluorescently labeled p53 peptide (e.g., Rhodamine-labeled)

-

This compound

-

FP assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5 mM EDTA, 0.01% Tween-20)

-

384-well black plates

-

Plate reader with FP capabilities

Protocol:

-

Prepare a serial dilution of this compound in FP assay buffer.

-

In a 384-well plate, add the diluted this compound.

-

Prepare a solution of MDM2 or MDMX protein and the fluorescently labeled p53 peptide in FP assay buffer. The final concentrations should be optimized, for example, 1 µM protein and 50 nM peptide.

-

Add the protein-peptide solution to the wells containing this compound.

-

Incubate the plate at room temperature for 10-30 minutes, protected from light.

-

Measure the fluorescence polarization signal using a plate reader (e.g., excitation at 531 nm and emission at 595 nm for Rhodamine).

-

Calculate IC50 values by fitting the data to a sigmoidal dose-response curve. Ki values can then be calculated using the Cheng-Prusoff equation.

Co-Immunoprecipitation (Co-IP) for Target Engagement

This technique is used to demonstrate that this compound disrupts the interaction between p53 and MDM2/MDMX in a cellular context.

Materials:

-

p53 wild-type cancer cells (e.g., MCF-7)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibodies: anti-p53, anti-MDM2, anti-MDMX, and appropriate isotype control IgG

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

SDS-PAGE and Western blot reagents

Protocol:

-

Culture MCF-7 cells to 70-80% confluency.

-

Treat the cells with this compound (e.g., 10 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 4 hours).

-

Lyse the cells with lysis buffer and collect the supernatant after centrifugation.

-

Pre-clear the lysates by incubating with protein A/G beads.

-

Incubate the pre-cleared lysates with an anti-p53 antibody or control IgG overnight at 4°C with gentle rotation.

-

Add protein A/G beads to capture the antibody-protein complexes.

-

Wash the beads several times with wash buffer to remove non-specific binding.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting using anti-MDM2 and anti-MDMX antibodies. A reduction in the amount of co-immunoprecipitated MDM2 and MDMX in the this compound treated sample indicates disruption of the interaction.

Western Blotting for Protein Expression

Western blotting is used to measure the levels of p53 and its downstream targets, such as p21 and MDM2, following treatment with this compound.

Materials:

-

p53 wild-type cancer cells (e.g., SJSA-1, MCF-7)

-

This compound

-

Lysis buffer

-

Primary antibodies: anti-p53, anti-p21, anti-MDM2, and a loading control (e.g., anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Treat cells with increasing concentrations of this compound for a specified time (e.g., 24 hours).

-

Prepare whole-cell lysates as described for Co-IP.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. An increase in p53, p21, and MDM2 protein levels indicates p53 pathway activation.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression

qRT-PCR is used to quantify the mRNA levels of p53 target genes.

Materials:

-

Treated cells

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for target genes (CDKN1A, MDM2) and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR system

Protocol:

-

Treat cells with this compound as for Western blotting.

-

Extract total RNA from the cells.

-

Synthesize cDNA from the RNA.

-

Perform qPCR using the cDNA, primers, and master mix.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.

Cell Viability Assay

This assay determines the effect of this compound on the proliferation and viability of cancer cells.

Materials:

-

Cancer cell lines

-

This compound

-

Cell culture medium

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin)

-

Plate reader

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound.

-

Incubate for a specified period (e.g., 72 hours).

-

Add the cell viability reagent according to the manufacturer's instructions.

-

Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

-

Plot the data as a percentage of the vehicle control and determine the EC50 value.

Conclusion

This compound is a promising therapeutic agent that effectively reactivates the p53 tumor suppressor pathway by dually inhibiting MDM2 and MDMX. Its ability to penetrate cells and disrupt these key protein-protein interactions with high affinity leads to the stabilization and activation of p53, resulting in cell cycle arrest and apoptosis in p53 wild-type cancers. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and development of this compound and other stapled peptide-based cancer therapeutics.

Cellular Uptake and Intracellular Localization of ATSP-7041: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ATSP-7041 is a stapled α-helical peptide that has emerged as a potent dual inhibitor of murine double minute 2 (MDM2) and MDMX, key negative regulators of the p53 tumor suppressor. Its ability to reactivate the p53 pathway makes it a promising candidate for cancer therapy. A critical aspect of its therapeutic potential lies in its efficient cellular penetration and specific intracellular localization. This technical guide provides an in-depth overview of the cellular uptake mechanisms, intracellular distribution, and the experimental protocols used to elucidate these processes for this compound.

Cellular Uptake of this compound

This compound demonstrates efficient penetration of cell membranes, a significant hurdle for many peptide-based therapeutics.[1][2] This has been observed in various cancer cell lines, including HCT-116, SJSA-1, and MCF-7.[1]

Mechanisms of Cellular Entry

While the precise mechanisms are still under investigation, studies suggest that the uptake is not solely dependent on passive diffusion. Evidence points towards the involvement of specific transporters. For instance, this compound has been identified as a substrate and a potent inhibitor of the organic anion-transporting polypeptide 1B1 (OATP1B1).[3] This transporter-mediated uptake could play a significant role in its tissue distribution, particularly in the liver where OATP1B1 is highly expressed.[3]

Quantitative Analysis of Cellular Uptake

The uptake of this compound has been quantified in OATP1B1-expressing HEK293 cells, demonstrating a dose-dependent and time-dependent influx.

| Concentration (µM) | OATP1B1-Dependent Uptake (Fold Change vs. Mock Cells) |

| 0.1 | 3.4[3] |

| 1 | 1.7[3] |

| 10 | 1.1 (saturated)[3] |

Caption: Dose-dependent uptake of this compound in OATP1B1-expressing HEK293 cells after 5 minutes of incubation. Data is presented as the fold change compared to mock cells.[3]

| Time Point | OATP1B1-Dependent Uptake of 0.2 µM this compound (Relative Units) |

| 5 min | Significant uptake observed[3] |

| 30 min | Uptake not significant[3] |

| 1 hour | Uptake reached a steady state[3] |

Caption: Time-dependent uptake of 0.2 µM this compound in OATP1B1-expressing HEK293 cells.[3]

Intracellular Localization

Upon entering the cell, this compound exhibits a diffused intracellular localization.[1][4] This distribution is crucial for its ability to engage with its cytosolic and nuclear targets, MDM2 and MDMX.

Visualization of Intracellular Distribution

Fluorescently labeled this compound, such as FAM-ATSP-7041, has been instrumental in visualizing its subcellular localization. Confocal microscopy of HCT-116 cells treated with FAM-ATSP-7041 revealed a widespread distribution throughout the cell, confirming its ability to reach the necessary compartments to exert its biological activity.[1][4] This diffused pattern was observed for both the active peptide and an inactive mutant control, indicating that the initial cellular entry is not dependent on target binding.[1][4]

Mechanism of Action: p53 Pathway Reactivation

The primary mechanism of action of this compound is the reactivation of the p53 tumor suppressor pathway.[1][5][6] It achieves this by potently and dually inhibiting the interaction of p53 with both MDM2 and MDMX.[1][6]

Caption: Signaling pathway of this compound mediated p53 reactivation.

This dual inhibition leads to the stabilization and accumulation of p53, which can then translocate to the nucleus and induce the transcription of its target genes, such as p21, leading to cell-cycle arrest and apoptosis in cancer cells with wild-type p53.[1][7]

Experimental Protocols

Cellular Uptake and Localization Study using Confocal Microscopy

This protocol describes the methodology to visualize the intracellular localization of this compound using a fluorescently labeled analog.

Materials:

-

HCT-116 cells

-

FAM-labeled this compound (and a negative control, e.g., FAM-mt-7041)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Confocal microscope slides or plates

-

Wheat Germ Agglutinin (WGA) membrane stain

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Confocal microscope

Procedure:

-

Cell Seeding: Seed HCT-116 cells onto confocal microscope slides or plates at a density of 60,000 cells per well.[1]

-

Incubation: Allow cells to adhere and grow overnight.

-

Treatment: Treat the cells with 20 µM of FAM-ATSP-7041 or FAM-mt-7041 (dissolved in DMSO) for 4.5 hours in complete cell culture medium.[1][4] A DMSO-only control should be included.

-

Membrane Staining: After incubation, wash the cells with PBS and stain the cell membrane with WGA according to the manufacturer's protocol.

-

Imaging: Wash the cells again with PBS and image using a confocal microscope.[1] Use appropriate laser lines and filters for FAM (fluorescein) and the WGA stain.

Caption: Experimental workflow for confocal microscopy analysis.

Co-Immunoprecipitation to Confirm Target Engagement

This protocol is used to determine if this compound disrupts the interaction between p53 and MDM2/MDMX within the cell.

Materials:

-

MCF-7 cells

-

This compound

-

Cell lysis buffer

-

Antibodies against p53, MDM2, and MDMX

-

Protein A/G agarose beads

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Treatment: Treat MCF-7 cells with 10 µM this compound or a DMSO control for 4 hours in a medium containing 10% FBS.[1]

-

Cell Lysis: Lyse the cells to obtain total protein extracts.

-

Immunoprecipitation: Incubate the cell lysates with an antibody against p53 to pull down p53 and its interacting proteins.

-

Protein Complex Capture: Add Protein A/G agarose beads to capture the antibody-protein complexes.

-

Washing: Wash the beads to remove non-specific binding.

-

Elution and Western Blotting: Elute the proteins from the beads and separate them by SDS-PAGE. Transfer the proteins to a membrane and probe with antibodies against MDM2 and MDMX to detect the amount of these proteins that were co-immunoprecipitated with p53.

Caption: Experimental workflow for Co-Immunoprecipitation.

Conclusion

This compound exhibits favorable cellular uptake and intracellular localization properties that are essential for its function as a dual inhibitor of MDM2 and MDMX. Its ability to efficiently penetrate cells and distribute to relevant subcellular compartments allows for the effective reactivation of the p53 tumor suppressor pathway. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other stapled peptides in development. Further research into the specific transporters and mechanisms governing its cellular entry will be valuable for optimizing its therapeutic delivery and efficacy.

References

- 1. Stapled α−helical peptide drug development: A potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Data: this compound as first-in-class p53 pathway re-activator for solid/ hematologic cancers | EurekAlert! [eurekalert.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Stapled α-helical peptide drug development: a potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. knowledge.uchicago.edu [knowledge.uchicago.edu]

Methodological & Application

Application Notes: ATSP-7041, a Stapled Peptide Activator of the p53 Pathway

Introduction

ATSP-7041 is a potent, cell-permeable, stapled α-helical peptide that acts as a dual inhibitor of Mouse Double Minute 2 (MDM2) and MDMX, two critical negative regulators of the p53 tumor suppressor protein.[1][2][3] By disrupting the interaction between p53 and both MDM2 and MDMX, this compound effectively reactivates the p53 signaling pathway in cancer cells expressing wild-type p53.[1][4] This leads to the stabilization and accumulation of p53, which in turn transcriptionally activates target genes involved in cell cycle arrest and apoptosis, ultimately suppressing tumor growth.[1][4][5] These application notes provide a comprehensive overview of the in vitro use of this compound, including its mechanism of action, key experimental data, and detailed protocols for cell culture experiments.

Mechanism of Action

In healthy cells, the tumor suppressor protein p53 is maintained at low levels through continuous degradation mediated by the E3 ubiquitin ligase MDM2. MDMX, a homolog of MDM2, also binds to and inhibits p53 transcriptional activity. In many cancers with wild-type p53, the p53 pathway is inactivated by the overexpression of MDM2 and/or MDMX.[1]

This compound is designed to mimic the p53 helical domain that binds to MDM2 and MDMX. The hydrocarbon staple stabilizes the peptide in its bioactive α-helical conformation, enhancing its cell permeability and resistance to proteolytic degradation.[6] this compound competitively binds to the p53-binding pocket of both MDM2 and MDMX with high affinity, thereby liberating p53 from its negative regulators.[1][2] The reactivated p53 can then translocate to the nucleus and induce the expression of downstream target genes such as p21 (CDKN1A), MDM2 (in a negative feedback loop), PUMA, and BAX, leading to cell cycle arrest and apoptosis in cancer cells.[1][5]

Signaling Pathway

Caption: this compound signaling pathway.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | p53 Status | Assay | Endpoint | This compound IC50 (µM) | Reference |

| SJSA-1 | Osteosarcoma | Wild-Type | Cell Viability (MTT) | IC50 | ~1.0 | [1] |

| MCF-7 | Breast Cancer | Wild-Type | Cell Viability (MTT) | IC50 | ~0.5 | [1] |

| HCT116 | Colon Cancer | Wild-Type | Cell Viability (MTT) | IC50 | ~0.3 | [4] |

| RKO | Colon Cancer | Wild-Type | Cell Viability (MTT) | IC50 | ~0.4 | [4] |

| SW480 | Colon Cancer | Mutant | Cell Viability (MTT) | IC50 | >10 | [1] |

| MDA-MB-435 | Melanoma | Mutant | Cell Viability (MTT) | IC50 | >10 | [1] |

Table 2: Apoptotic and Cell Cycle Effects of this compound (24-hour treatment)

| Cell Line | This compound (µM) | % Apoptotic Cells (Annexin V) | % Cells in S Phase | Reference |

| SJSA-1 | 3 | Increased vs. control | Decreased vs. control | [1] |

| SJSA-1 | 10 | Significantly Increased vs. control | Significantly Decreased vs. control | [1] |

| MCF-7 | 3 | Increased vs. control | Decreased vs. control | [1] |

| MCF-7 | 10 | Significantly Increased vs. control | Significantly Decreased vs. control | [1] |

Experimental Protocols

1. Cell Culture

-

Cell Lines: SJSA-1 (osteosarcoma), MCF-7 (breast cancer), and SW480 (colon cancer, p53-mutant control) can be obtained from ATCC.

-

Culture Medium: